1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to an azepane ring via a propylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate is then reacted with a propylsulfonyl chloride under basic conditions to form the sulfonylated product. Finally, the azepane ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The sulfonyl group can also participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
tert-Butylamine: While structurally different, this compound can undergo similar types of chemical reactions, such as nucleophilic substitution.
4-Methoxyphenethylamine: This compound has a similar aromatic moiety but differs in its aliphatic chain and functional groups.
Uniqueness
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane is unique due to its combination of a benzo[d][1,3]dioxole moiety and an azepane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c18-23(19,17-8-3-1-2-4-9-17)11-5-10-20-14-6-7-15-16(12-14)22-13-21-15/h6-7,12H,1-5,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFNNDGESCECDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.